Product packaging for Butyl(chloro)dimethylsilane(Cat. No.:CAS No. 1000-50-6)

Butyl(chloro)dimethylsilane

Cat. No.: B093292
CAS No.: 1000-50-6
M. Wt: 150.72 g/mol
InChI Key: MXOSTENCGSDMRE-UHFFFAOYSA-N
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Description

Historical Context of Organochlorosilane Development in Chemical Synthesis

The journey of organochlorosilanes began in the 19th century, with pioneering work that laid the groundwork for a revolution in chemical synthesis. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane, a landmark achievement that opened the door to a new class of chemical compounds. archivemarketresearch.com Their early work, along with that of others like Ladenburg, set the stage for the more extensive investigations that would follow. ontosight.ai

A pivotal figure in the advancement of organosilicon chemistry was Frederic S. Kipping, who, in the early 20th century, conducted extensive research into the synthesis of organosilicon compounds using Grignard reagents. archivemarketresearch.com His work was instrumental in developing methods to create a variety of alkyl and aryl chlorosilanes, which are the precursors to a vast array of silicone polymers and other organosilicon materials. archivemarketresearch.comdakenchem.com

The industrial-scale production of organochlorosilanes was revolutionized in the 1940s with the invention of the "direct process" by Eugene G. Rochow. hskbrchemical.com This method, which involves the reaction of elemental silicon with alkyl or aryl halides in the presence of a copper catalyst, provided an efficient and cost-effective route to methylchlorosilanes, the key monomers for silicone production. hskbrchemical.com This breakthrough was a critical catalyst for the burgeoning silicone industry, leading to the establishment of major players like Dow Corning in 1943. ontosight.aihskbrchemical.com The development of these fundamental synthetic methods paved the way for the commercial availability and widespread use of a diverse range of organochlorosilanes, including Butyl(chloro)dimethylsilane.

Overview of Key Research Trajectories for this compound and Analogous Organosilanes

The primary and most well-established research trajectory for this compound is its application as a protecting group for hydroxyl functionalities in multi-step organic synthesis. ontosight.ai Its ability to selectively protect alcohols with varying steric environments has been extensively documented and continues to be a cornerstone of modern synthetic chemistry. chemspider.com Research in this area focuses on optimizing reaction conditions for both the introduction (silylation) and removal (desilylation) of the butyldimethylsilyl group, as well as exploring its compatibility with a wide array of other functional groups and reagents.

Beyond its role in protecting group chemistry, this compound serves as a versatile precursor for the synthesis of other organosilicon compounds. chemimpex.com Researchers are actively exploring its use in the preparation of more complex silicon-containing molecules with tailored properties. For instance, it can be used to introduce the butyldimethylsilyl moiety into larger molecules to modify their physical and chemical characteristics, such as solubility, thermal stability, and surface activity.

A significant area of research involves the use of this compound and analogous organosilanes as surface modifying agents. chemimpex.com By reacting these compounds with hydroxyl-terminated surfaces, such as glass, silica (B1680970), and metal oxides, a robust and hydrophobic layer can be formed. This has profound implications for the development of advanced materials with enhanced properties, including water repellency, corrosion resistance, and improved adhesion for coatings and composites. chemimpex.comzmsilane.com

Furthermore, research is delving into the application of this compound in the synthesis of functional polymers and resins. chemimpex.com By incorporating the butyldimethylsilyl group into polymer backbones or as pendant groups, materials with unique thermal, mechanical, and surface properties can be engineered.

Emerging Research Frontiers in this compound Chemistry

The field of organosilicon chemistry is continuously evolving, and this compound is finding its place in several emerging research frontiers. One of the most promising areas is in the development of advanced materials for nanotechnology. hskbrchemical.com The ability of organosilanes to form self-assembled monolayers on various substrates is being harnessed to create nanostructured surfaces with tailored functionalities for applications in electronics, sensors, and catalysis. hskbrchemical.comzmsilane.com

In the realm of biomedical applications, organosilanes, including derivatives of this compound, are being investigated for their potential in drug delivery systems and for the surface modification of medical implants to enhance biocompatibility. hskbrchemical.comchemimpex.comzmsilane.com The controlled release of therapeutic agents and the prevention of adverse reactions at the implant-tissue interface are key goals of this research.

The push towards more sustainable and environmentally friendly chemical processes is also influencing research involving this compound. archivemarketresearch.com "Green" synthesis methods for organosilanes are being explored to minimize waste and the use of hazardous reagents. hskbrchemical.com Additionally, the development of bio-based silanes is gaining traction as a more sustainable alternative to traditional petrochemical-derived compounds. archivemarketresearch.com

Another exciting frontier is the integration of organosilanes with other advanced technologies. For example, their use in 3D printing and flexible electronics is being explored to create novel materials with enhanced performance characteristics. hskbrchemical.com The synergy between organosilane chemistry and these cutting-edge technologies holds the potential for significant breakthroughs in materials science and engineering.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1000-50-6 scbt.com
Molecular Formula C₆H₁₅ClSi sigmaaldrich.com
Molecular Weight 150.72 g/mol sigmaaldrich.com
Appearance Colorless liquid chemimpex.com
Boiling Point 138 °C/752 mmHg chemimpex.com
Density 0.868 g/mL chemimpex.com
Refractive Index 1.418 chemimpex.com

Table 2: Comparison of Common Silyl (B83357) Protecting Groups

Protecting GroupAbbreviationRelative StabilityKey Features
Trimethylsilyl (B98337)TMSLowEasily removed, sensitive to acidic and basic conditions.
Butyldimethylsilyl BDMS Moderate More stable than TMS, widely used in synthesis.
tert-ButyldimethylsilylTBDMS/TBSHighVery stable, requires specific reagents for cleavage. wikipedia.org
TriisopropylsilylTIPSVery HighExtremely bulky, offers high stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClSi B093292 Butyl(chloro)dimethylsilane CAS No. 1000-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl-chloro-dimethylsilane
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InChI

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MXOSTENCGSDMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061376
Record name Silane, butylchlorodimethyl-
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Molecular Weight

150.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000-50-6
Record name Butyldimethylsilyl chloride
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Record name n-Butylchlorodimethylsilane
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Record name Silane, butylchlorodimethyl-
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Record name Silane, butylchlorodimethyl-
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Record name Butylchlorodimethylsilane
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Record name N-BUTYLCHLORODIMETHYLSILANE
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Advanced Synthetic Methodologies for Butyl Chloro Dimethylsilane and Its Derivatives

Mechanistic Investigations of Butyl(chloro)dimethylsilane Formation Pathways

The formation of this compound, a key organosilane intermediate, is most prominently achieved through the highly versatile Grignard reaction. However, alternative methods are continuously being explored to enhance efficiency, selectivity, and substrate scope. Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and developing novel synthetic strategies.

Grignard-Type Synthesis Routes to this compound and Related Organosilanes

The Grignard reaction remains a cornerstone for the synthesis of organosilanes, including this compound. This method involves the reaction of a Grignard reagent, typically butylmagnesium chloride or bromide, with a chlorosilane, such as dimethyldichlorosilane. The reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom, displacing a chloride ion.

The general scheme for this synthesis is:

R-MgX + Cl-Si(CH₃)₂-Cl → R-Si(CH₃)₂-Cl + MgXCl

Where R is the butyl group and X is a halogen.

Research has demonstrated the successful synthesis of various organosilanes using this approach. For instance, (4-ferrocenylbutyl)dimethylsilane derivatives have been synthesized by reacting the Grignard reagent produced from 4-chlorobutylferrocene derivatives with chlorodimethylsilane (B94632) in tetrahydrofuran (B95107) (THF), achieving high yields. academie-sciences.frresearchgate.net Similarly, symmetrical binuclear ferrocenyl based organosilane compounds were synthesized by the Grignard reaction between 4-chlorobutylferrocene derivatives and dimethyldichlorosilane in refluxing THF. academie-sciences.fr

The choice of solvent can significantly impact the reaction outcome. While THF is a common solvent for Grignard reactions, studies have shown that for certain substrates, other solvents like dry toluene (B28343) can lead to higher yields. academie-sciences.fr For example, the synthesis of bis(4-ferrocenylbutyl)dimethylsilane in dry toluene at room temperature resulted in a 91% yield. academie-sciences.fr

The Grignard-type synthesis is not limited to ferrocenyl derivatives. It has been employed in the preparation of a variety of functionalized arylmagnesium reagents which can then be used in further synthetic transformations. uni-muenchen.de The versatility of this method is further highlighted by its application in the synthesis of polycarbosilanes, where Grignard coupling offers easy structural design and the ability to incorporate curable functional groups. researchgate.net

Table 1: Examples of Grignard-Type Synthesis of Organosilanes

ReactantsProductSolventYield (%)Reference
4-chlorobutylferrocene, chlorodimethylsilane(4-Ferrocenylbutyl)dimethylsilaneTHF89-91 academie-sciences.frresearchgate.net
4-chlorobutylferrocene, dimethyldichlorosilaneBis[4-(alkylferrocenyl)butyl]dimethylsilaneTHF (reflux)84-92 academie-sciences.fr
4-chlorobutylferrocene, chlorodimethylsilanebis(4-ferrocenylbutyl)dimethylsilaneToluene91 academie-sciences.fr

Alternative Synthetic Protocols for this compound Production

While the Grignard reaction is a powerful tool, alternative synthetic protocols are being developed to overcome some of its limitations, such as the need for strictly anhydrous conditions and the potential for side reactions.

One such alternative involves the use of organolithium reagents. Similar to Grignard reagents, organolithiums act as potent nucleophiles, reacting with chlorosilanes to form silicon-carbon bonds. nih.gov This method is particularly useful for preparing aryl- and primary benzylalkoxysilanes. nih.gov

Another emerging strategy is the catalytic silylation of unactivated C-H bonds. This approach offers a more atom-economical and environmentally friendly alternative to traditional methods. nih.govrsc.org For example, tert-butyl-substituted silyl (B83357) diazenes, when treated with a catalytic amount of a potassium salt like potassium tert-butoxide, can generate potent metalating agents capable of silylating unactivated C(sp²)–H and C(sp³)–H bonds. nih.govrsc.org This method has been successfully applied to the catalytic introduction of alkoxysilyl units under ambient and transition metal-free conditions. nih.govrsc.org

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another important alternative. This reaction is often catalyzed by transition metal complexes, with the Karstedt catalyst being a prominent example. academie-sciences.frresearchgate.net This method has been used to synthesize new binuclear ferrocenyl compounds by reacting a butenyl compound with a ferrocenylsilane in the presence of the Karstedt catalyst. academie-sciences.frresearchgate.net

Furthermore, reductive etherification reactions mediated by chlorodimethylsilane (CDMS) have been introduced as a versatile strategy for polyether synthesis, which can be seen as an indirect application of this compound chemistry. acs.org

Synthesis of this compound Derivatives through Silicon-Carbon Bond Formation

The synthesis of derivatives of this compound is crucial for expanding its applications in various fields. The formation of new silicon-carbon bonds allows for the introduction of diverse functionalities, leading to a wide array of novel organosilanes with tailored properties.

Functionalization of this compound via Organometallic Reagents

Organometallic reagents are indispensable tools for the functionalization of this compound. The electrophilic nature of the silicon-chlorine bond makes it susceptible to nucleophilic attack by a variety of organometallic compounds.

Grignard reagents, as discussed in the context of this compound synthesis, are also widely used for its derivatization. By reacting this compound with a different Grignard reagent, a new organic group can be introduced onto the silicon atom. This approach has been utilized in the synthesis of unsymmetrically substituted oligosilanes. researchgate.net

Organolithium reagents offer another powerful method for functionalizing this compound. These reagents are generally more reactive than their Grignard counterparts and can be used to introduce a wide range of alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net The reaction of α-chloro-ω-hydrooligosilanes with organolithium reagents has been shown to produce hydrooligosilanes with various substituents. researchgate.net

The choice of the organometallic reagent and reaction conditions allows for precise control over the final product. For instance, the use of bulky organometallic reagents can lead to sterically hindered silanes with unique properties.

Preparation of Butyl-Substituted Organosilane Precursors

The preparation of butyl-substituted organosilane precursors is a critical step in the synthesis of more complex organosilicon compounds. These precursors, which already contain the butyl group attached to the silicon atom, can then be further modified to introduce other functionalities.

One common strategy involves the reaction of a di- or trichlorosilane (B8805176) with a butyl Grignard reagent in a stoichiometric manner to produce butyl-substituted chlorosilanes. For example, reacting dichlorodimethylsilane (B41323) with one equivalent of butylmagnesium chloride would primarily yield this compound.

Another approach is the hydrosilylation of butene with a hydridosilane, such as chlorodimethylsilane, in the presence of a suitable catalyst. This reaction directly forms the desired butyl-substituted silane (B1218182).

The synthesis of discrete dimethylsiloxane oligomers provides a platform for creating well-defined butyl-substituted precursors. researchgate.net By employing a linear growth strategy involving hydroxylation and condensation reactions, it is possible to synthesize oligodimethylsiloxanes with specific lengths and functionalities, which can then be modified to include butyl groups. researchgate.net

Catalytic Strategies in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in the modern synthesis of organosilanes, offering milder reaction conditions, higher selectivity, and improved efficiency compared to stoichiometric methods. Various catalytic strategies have been developed for the synthesis of analogues of this compound.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of silicon-carbon bonds. For instance, palladium-catalyzed cascade cyclizations of silylated bromoenynes and alkenylstannanes have been developed to synthesize a range of bicyclic silylated cyclohexadienes. rsc.orgrsc.org These reactions proceed through a series of carbopalladation and isomerization steps, leading to complex molecular architectures. rsc.orgrsc.org

Hydrosilylation, as mentioned earlier, is another important catalytic process. The use of catalysts like Karstedt's catalyst allows for the efficient addition of Si-H bonds across unsaturated carbon-carbon bonds. academie-sciences.frresearchgate.net This method is not only used for the synthesis of simple alkylsilanes but also for the preparation of more complex molecules containing ferrocenyl and other functional moieties. academie-sciences.frresearchgate.net

More recently, catalytic C-H silylation has emerged as a highly attractive strategy. This method avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, and directly converts C-H bonds to Si-C bonds. nih.govrsc.org The use of tert-butyl-substituted alkoxysilyldiazenes in the presence of a catalytic amount of a potassium salt has been shown to be effective for the silylation of unactivated (hetero)arene C(sp²)–H bonds and benzylic C(sp³)–H bonds. nih.govrsc.org

Furthermore, gold catalysts have been explored for the deprotection of silyl ethers, which can be considered a reverse reaction to silylation. scispace.com This indicates the potential for gold-catalyzed silylation reactions under specific conditions.

Table 2: Catalytic Strategies for Organosilane Synthesis

Catalytic StrategyCatalyst ExampleApplicationReference
Palladium-catalyzed cascade cyclizationPalladium complexesSynthesis of bicyclic silylated cyclohexadienes rsc.orgrsc.org
HydrosilylationKarstedt's catalystSynthesis of binuclear ferrocenyl compounds academie-sciences.frresearchgate.net
C-H SilylationPotassium tert-butoxideSilylation of unactivated C-H bonds nih.govrsc.org
Deprotection of Silyl EthersSodium tetrachloroaurate(III)Selective removal of TBS protecting groups scispace.com

Role of Lewis Acid Catalysis in Organosilane Rearrangement Reactions

Lewis acid catalysis is a cornerstone in promoting the skeletal rearrangement of organosilanes. These reactions, analogous to the Wagner-Meerwein rearrangement in carbon chemistry, are fundamental for synthesizing branched and structurally complex organosilanes from more accessible linear or isomeric precursors. uni-oldenburg.de The mechanism generally involves the generation of transient cationic silicon species (silylium ions) facilitated by the Lewis acid, which then undergo intramolecular shifts of organic substituents or silyl groups. uni-oldenburg.de

Theoretical studies, such as those using density functional theory (DFT), have been instrumental in elucidating the mechanisms of these rearrangements. For instance, the thermal rearrangement of chloromethylsilanes in the presence of Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) has been investigated, revealing the pathways and transition states involved. researchgate.net Such studies indicate that the Lewis acid's ability to coordinate with chlorine atoms facilitates the rearrangement, with the choice of Lewis acid significantly impacting the reaction's energy barrier. researchgate.net

A practical industrial application of this methodology is the preparation of t-butyldimethylsilane (B1241148). In this process, tert-butyl(chloro)dimethylsilane undergoes a rearrangement reaction with dimethyldichlorosilane, catalyzed by a Lewis acid. google.com This process is typically conducted at moderate temperatures (35–45 °C) and yields a mixture from which the desired t-butyldimethylsilane can be isolated by distillation. google.com The choice of Lewis acid is critical, with common options including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃). google.com

Table 1: Lewis Acid-Catalyzed Rearrangement for t-Butyldimethylsilane Synthesis google.com

Reactants Catalyst (Lewis Acid) Temperature (°C) Product Purity (%)
tert-Butyl(chloro)dimethylsilane, Dimethyldichlorosilane Zinc Chloride 35 t-Butyldimethylsilane 99.96

It is important to note that the effectiveness of a given Lewis acid is highly dependent on the specific reaction. In some organosilane transformations, common Lewis acids such as TiCl₄, AlCl₃, and BF₃·OEt₂ have shown no catalytic activity, highlighting the need for careful selection of the catalyst for each specific synthetic problem. organic-chemistry.org

Application of Transition Metal Catalysts in this compound Derivatization

Transition metal catalysis has emerged as a powerful tool for the derivatization of chlorosilanes, including this compound, primarily through cross-coupling reactions to form new carbon-silicon (C-Si) and silicon-silicon (Si-Si) bonds. researchgate.netnih.gov These methods offer significant advantages, such as mild reaction conditions and high functional group tolerance, avoiding the need for pre-formed, highly reactive organometallic reagents. researchgate.net

Nickel and cobalt catalysts have been prominent in the development of cross-electrophile coupling (XEC) reactions. researchgate.net These reactions enable the direct coupling of two different electrophiles, such as an organic halide and a chlorosilane, under reductive conditions. rsc.org For example, nickel-catalyzed protocols have been developed for the deoxygenative silylation of primary alcohols, where an alcohol is converted in situ to an alkyl bromide and then coupled with a chlorosilane. acs.org

Mechanistic and Reactivity Studies of Butyl Chloro Dimethylsilane

Nucleophilic Displacement Reactions at the Silicon Center of Butyl(chloro)dimethylsilane

Nucleophilic substitution at the silicon atom is a fundamental aspect of the chemistry of this compound. Unlike carbon-centered substitution, the silicon atom's ability to accommodate more than four coordinating groups allows for different mechanistic pathways. These reactions typically involve the attack of a nucleophile on the silicon center, leading to the displacement of the chloride ion. A common example is the reaction with alcohols to form silyl (B83357) ethers, a reaction often catalyzed by a base. wikipedia.orgorganic-chemistry.org

Nucleophilic substitution at a silicon center can proceed through various mechanisms, often involving hypercoordinate silicon intermediates or transition states. researchgate.net The reaction of a nucleophile with a chlorosilane can form a stable pentacoordinate intermediate. organic-chemistry.orgopen.ac.uk Subsequent reaction with a second nucleophile can then occur, leading to a hexacoordinate transition state. open.ac.uk

For many chlorosilanes, nucleophilic displacement, such as hydrolysis, has been found to proceed with a retention of configuration at the silicon center. researchgate.net The stereochemical outcome is the result of a delicate balance between the steric and electronic properties of the silicon substrate, the incoming nucleophile, and the leaving group. open.ac.uk The larger size of the n-butyl group compared to a methyl group influences the accessibility of the silicon center to incoming nucleophiles.

Factors that influence the reaction pathway are summarized in the table below.

Table 1: Factors Influencing Nucleophilic Displacement Pathways at Silicon

Factor Influence on Reaction Pathway
Nature of Nucleophile Sterically small but highly nucleophilic reagents (e.g., N-methylimidazole) can form stable complexes with higher coordination numbers at silicon. open.ac.uk Bulky nucleophiles may favor pathways with lower coordination numbers.
Leaving Group The reactivity of the silicon-halogen bond follows the order I > Br ≈ Cl > F, influencing the rate of substitution. open.ac.uk
Solvent Solvents can influence the reaction pathway. For instance, dimethylformamide (DMF) has been shown to catalyze the silylation of alcohols with related chlorosilanes. organic-chemistry.org

| Steric Hindrance | The steric bulk of the groups attached to the silicon atom is a critical factor. nih.gov While the n-butyl group is less bulky than a tert-butyl group, its presence still modulates the reactivity compared to trimethylsilyl (B98337) chloride. |

The cleavage of the silicon-chlorine bond is a key step in the reactions of this compound. Theoretical and experimental studies on related chlorosilanes provide insight into the energetics of this process. The hydrolysis of chlorosilanes, a form of nucleophilic displacement, has been shown to have an activation barrier of approximately 22–24 kcal/mol for a reaction with a single water molecule. researchgate.net This barrier can be significantly lowered to around 15 kcal/mol by the presence of additional water molecules that facilitate the reaction. researchgate.net

In a different context, the cleavage of a Si-Cl bond in tetrachlorosilane (B154696) by an iron(0) complex was found to have a very small activation energy (ΔG°‡) of 3.5 kcal mol−1 and be considerably exergonic (ΔG° of −22.2 kcal mol−1), although this involves a single-electron transfer mechanism. nih.gov The strength of the Si-Cl bond and the stability of the resulting products are the primary thermodynamic drivers of these reactions.

Table 2: Selected Kinetic and Thermodynamic Data for Si-Cl Bond Reactions

Reaction Type System Parameter Value Source
Hydrolysis General Chlorosilane + H₂O Activation Barrier 22-24 kcal/mol researchgate.net
Catalytic Hydrolysis General Chlorosilane + multiple H₂O Activation Barrier ~15 kcal/mol researchgate.net
Oxidative Addition SiCl₄ + Fe(0) Complex Activation Energy (ΔG°‡) 3.5 kcal/mol nih.gov

Hydrolytic Stability and Degradation Mechanisms of this compound

This compound is sensitive to moisture and hydrolyzes readily. westliberty.edu This reactivity is a defining characteristic of most chlorosilanes. oecd.org The process involves the reaction with water to break the Si-Cl bond, which is the most active part of the molecule. oecd.org

The initial step in the hydrolysis of this compound is the reaction with water to produce butyldimethylsilanol and hydrogen chloride (HCl). oecd.org

Step 1: Hydrolysis CH₃(CH₂)₃Si(CH₃)₂Cl + H₂O → CH₃(CH₂)₃Si(CH₃)₂OH + HCl

The silanol (B1196071) product, butyldimethylsilanol, is often not the final product. Silanols can undergo spontaneous self-condensation reactions, especially in uncontrolled environments, to form siloxane dimers and subsequently larger oligomers or polymers. oecd.org This process results in the formation of a new Si-O-Si linkage.

Step 2: Condensation 2 CH₃(CH₂)₃Si(CH₃)₂OH → [CH₃(CH₂)₃Si(CH₃)₂]₂O + H₂O

Table 3: Hydrolysis and Condensation Products

Reactant Initial Hydrolysis Product Subsequent Transformation Product
This compound Butyldimethylsilanol 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane

The rate and pathway of hydrolysis are significantly affected by environmental conditions. The presence of moisture is the primary requirement for the reaction to proceed. westliberty.eduoecd.org Based on studies of analogous compounds, other factors such as pH and temperature play a crucial role.

The hydrolysis half-life of chlorosilanes is expected to be very short, typically less than one minute in the presence of water. oecd.org While specific data for the n-butyl derivative is not detailed, studies on related siloxanes show that the rate of hydrolysis is pH-dependent. For instance, the hydrolysis of decamethylcyclopentasiloxane (B1670010) (D5) is significantly faster at pH 8 than at pH 7. service.gov.uk The condensation of the resulting silanols is also influenced by pH. oecd.org Temperature also affects the rate, with higher temperatures generally accelerating both hydrolysis and subsequent condensation reactions. service.gov.uk

Table 4: Influence of Environmental Conditions on Hydrolysis

Condition Effect Rationale/Analogy
Moisture Essential for hydrolysis; reaction is rapid upon exposure. westliberty.eduoecd.org Water is a reactant in the initial hydrolysis step.
pH Influences the rate of hydrolysis and subsequent condensation of silanols. oecd.org Hydrolysis of related siloxanes is faster in slightly alkaline conditions (pH 8 vs. pH 7). service.gov.uk

| Temperature | Increased temperature generally increases the reaction rate. | Hydrolysis rates of related siloxanes are temperature-dependent. service.gov.uk |

Exploration of this compound in Radical-Mediated Transformations

While the chemistry of this compound is dominated by ionic reactions at the silicon center, its involvement in radical processes is less common but mechanistically plausible under specific conditions. The direct homolytic cleavage of the Si-Cl bond to form a silyl radical and a chlorine radical is energetically demanding. However, silyl radicals can be generated from related silicon hydrides (e.g., butyldimethylsilane) through various initiation methods. nih.gov

Research has shown that the cleavage of the Si-Cl bond in chlorosilanes can have radical character when mediated by certain transition metal complexes. nih.gov For example, the reaction of tetrachlorosilane with an iron(0) complex proceeds through single-electron transfer steps, indicating a radical mechanism rather than a concerted oxidative addition. nih.gov It is conceivable that this compound could participate in similar transformations.

Furthermore, silyl radicals, once generated from a precursor like the corresponding hydrosilane, are valuable intermediates in organic synthesis. They can participate in a variety of transformations, including radical chain reactions for dehalogenation or carbon-carbon bond formation. nih.govlibretexts.org Although this compound is not a direct precursor for silyl radicals in the way that a hydrosilane is, its chemistry is linked to the broader field of silicon-centered radical transformations.

Reactivity in Functional Group Transformations and Protection Strategies within Organosilane Chemistry

This compound, more commonly known as tert-butyldimethylsilyl chloride (TBDMSCl), is a cornerstone reagent in modern organic synthesis, prized for its role in functional group transformations, particularly as a protecting agent. ontosight.aiwikipedia.orgfishersci.com Its utility stems from the introduction of the robust yet removable tert-butyldimethylsilyl (TBDMS) group, which allows for the selective masking of reactive functional groups, most notably hydroxyls, during complex synthetic sequences. ketonepharma.comtcichemicals.com

The primary functional group transformation involving TBDMSCl is the silylation of alcohols to form tert-butyldimethylsilyl (TBDMS) ethers. wikipedia.org This reaction proceeds by the reaction of the alcohol with TBDMSCl in the presence of a base. wikipedia.org The TBDMS group is valued for being approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (TMS) group, offering significant advantages in multi-step synthesis. chemicalbook.comorganic-chemistry.org

Initial research by E. J. Corey found that TBDMSCl reacts very slowly and provides unsatisfactory yields with alcohols when using standard silylation techniques like excess silyl chloride in pyridine. chemicalbook.comorganic-chemistry.org A significant breakthrough was achieved by using imidazole (B134444) as a catalyst in a solvent like dimethylformamide (DMF). chemicalbook.comorganic-chemistry.org This method proved highly effective for the mild and high-yield conversion of a variety of alcohols into their corresponding TBDMS ethers. organic-chemistry.org The mechanism was initially thought to proceed via the highly reactive N-tert-butyldimethylsilylimidazole intermediate; however, more recent studies suggest that DMF can also act as a catalyst in the reaction. organic-chemistry.org

The steric bulk of the TBDMS group allows for regioselective protection of less hindered hydroxyl groups within a molecule that contains multiple such functionalities. ketonepharma.comthermofisher.com This steric hindrance is a key feature of its reactivity, enabling chemists to protect primary alcohols selectively over secondary and tertiary alcohols. thermofisher.com While most commonly used for alcohols and phenols, TBDMSCl is also a versatile protecting reagent for other functional groups, including amines, amides, and carboxylic acids. fishersci.comketonepharma.comchemicalbook.com

The table below summarizes typical conditions for the silylation of alcohols using TBDMSCl.

Table 1: Reaction Conditions for Silylation of Alcohols with TBDMSCl This table is interactive. You can sort and filter the data.

Substrate Type Reagent Catalyst/Base Solvent Temperature Yield Reference
Primary Alcohols TBDMSCl (1.2 eq) Imidazole (2.5 eq) DMF Room Temp High chemicalbook.comorganic-chemistry.org
Secondary Alcohols TBDMSCl (1.2 eq) Imidazole (2.5 eq) DMF Room Temp High chemicalbook.comorganic-chemistry.org
Tertiary Alcohols TBDMSCl Proazaphosphatrane Acetonitrile (B52724)/DMF 24-80 °C High organic-chemistry.org
Phenols TBDMSCl Imidazole (2.5 eq) DMF Room Temp High organic-chemistry.org

A crucial aspect of any protection strategy is the ability to remove the protecting group under specific and mild conditions. The TBDMS group is remarkably stable across a wide range of reaction conditions, including many acidic, basic, and oxidizing environments, safeguarding the hydroxyl group throughout a synthesis. ketonepharma.com

Deprotection of TBDMS ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), a method also pioneered by E. J. Corey. organic-chemistry.org The high affinity of fluoride for silicon drives the reaction, leading to the formation of a strong Si-F bond and cleavage of the Si-O bond to regenerate the alcohol. organic-chemistry.org Deprotection can also be effected under certain acidic conditions, for example, with a mixture of acetic acid and water or with acetyl chloride in methanol. organic-chemistry.org

The strategic removal of TBDMS groups can be highly chemoselective. For instance, using a catalyst like sodium tetrachloroaurate(III) dihydrate allows for the selective deprotection of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers or more sterically demanding silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers. organic-chemistry.orgscispace.com This selectivity is invaluable in the total synthesis of complex molecules. scispace.com

The table below details various reagents used for the deprotection of TBDMS ethers and their selectivity.

Table 2: Reagents and Selectivity for Deprotection of TBDMS Ethers This table is interactive. You can sort and filter the data.

Reagent Solvent Conditions Selectivity/Notes Reference
Tetra-n-butylammonium fluoride (TBAF) THF Room Temp General, highly effective for most TBDMS ethers. organic-chemistry.org
Acetic acid / Water (2:1) - Room Temp Acidic conditions for deprotection. organic-chemistry.org
Acetyl chloride (catalytic) Methanol Mild Tolerates many other protecting groups. organic-chemistry.org
Sodium tetrachloroaurate(III) dihydrate Methanol Room Temp Selective for aliphatic over aromatic TBDMS ethers. organic-chemistry.orgscispace.com
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - Mild Selective for aryl silyl ethers over alkyl silyl ethers. organic-chemistry.org

Compared to other silylating agents, TBDMSCl offers a balance of reactivity and stability. The trimethylsilyl (TMS) group is more easily cleaved, making it suitable for short-term protection. tcichemicals.com In contrast, the TBDMS group's enhanced stability makes it a more robust and widely applicable protecting group. fishersci.comtcichemicals.com For even more reactive silylation needs, the triflate derivative, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf), can be used. chemicalbook.comcommonorganicchemistry.com The development and understanding of this compound's reactivity have thus become indispensable for the strategic execution of modern organic synthesis. thieme-connect.com

Applications in Advanced Materials Science and Polymer Chemistry

Butyl(chloro)dimethylsilane as an Intermediate in Silicone Polymer and Resin Synthesis

As a versatile organosilicon compound, this compound is a key intermediate in the synthesis of specialized silicone polymers and resins chemimpex.com. It is primarily used as a "capping" or "end-blocking" agent, which allows for precise control over the molecular weight and final properties of the polymer. By terminating the polymerization process, it introduces a butyldimethylsilyl group at the end of the polymer chain, which significantly influences the characteristics of the final material.

The synthesis of well-defined silicone polymers, or polysiloxanes, often employs living anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3) gelest.com. In this mechanism, an initiator, such as n-butyl lithium, attacks the cyclic monomer to create a "living" polymer chain with a reactive siloxanolate anion at the propagating end gelest.com.

This compound or its derivatives can then be introduced as a terminating agent. The electrophilic silicon atom in this compound readily reacts with the nucleophilic siloxanolate anion at the end of the growing polymer chain. This reaction forms a stable siloxane bond (Si-O-Si) and attaches the butyldimethylsilyl group to the chain's terminus, effectively quenching the polymerization. This process is crucial for producing polymers with a narrow molecular weight distribution and precisely controlled chain lengths, which are essential for high-performance applications gelest.com. The structure of the resulting polymer often features an α-butydimethylsiloxy termination, which is a direct result of this capping step gelest.com.

The introduction of a butyl group into the silicone structure, typically at the chain ends, has a pronounced effect on the polymer's macroscopic properties. The relationship between the butyl-functionalized structure and the material's performance is a key consideration in polymer design. The butyl group, being larger and more non-polar than the methyl groups typically found in polydimethylsiloxane (B3030410) (PDMS), imparts distinct characteristics.

Key structure-property relationships include:

Hydrophobicity: The aliphatic butyl group increases the non-polar character of the silicone, leading to enhanced water repellency.

Solubility: Butyl-terminated silicones exhibit improved solubility in non-polar organic solvents compared to their purely methyl-terminated counterparts.

Mechanical Properties: The presence of the bulkier butyl group can disrupt the packing of polymer chains, which can lower the glass transition temperature and increase the flexibility of the material. Conversely, in composite materials, the interaction between functional groups and fillers can significantly enhance mechanical properties like the elastic modulus researchgate.net.

Table 1: Influence of Butyl Functionalization on Silicone Properties

Property Effect of Butyl End-Group Rationale
Hydrophobicity Increased The non-polar alkyl butyl group enhances water repellency compared to smaller methyl groups.
Mechanical Modulus Can be modified The bulky butyl group can alter polymer chain packing, affecting flexibility and stiffness researchgate.net.
Gas Permeability Modified Changes in free volume and intermolecular forces due to the butyl group affect the diffusion of gases.

| Solvent Resistance | Improved in non-polar solvents | "Like dissolves like" principle; the non-polar butyl group increases affinity for non-polar solvents. |

Surface Modification and Functionalization using this compound

This compound is widely used for the surface modification of a variety of materials chemimpex.com. The fundamental mechanism involves the reaction of its reactive chloro-silyl group with hydroxyl (-OH) groups present on the surface of many substrates researchgate.net. This process, known as silanization, forms a durable, covalent silicon-oxygen-substrate bond, effectively grafting a layer of butyldimethylsilyl groups onto the surface researchgate.netup.pt. This attached monolayer alters the surface's chemical and physical properties.

Silane (B1218182) coupling agents are instrumental in improving the adhesion between organic polymers (like coatings and sealants) and inorganic substrates chemimpex.com. This compound can function in this capacity by creating a molecular bridge at the interface. The chlorosilane end of the molecule bonds to the substrate, while the organofunctional butyl group at the other end becomes available to interact with the polymer matrix of the coating or sealant. This interaction can be physical (e.g., through van der Waals forces and chain entanglement) or chemical if the polymer has compatible functional groups. This bridging action mitigates the effects of moisture at the interface and provides a stronger, more durable bond. Studies on various silane coupling agents have shown that their application can increase adhesion strength by over 200% in some systems mdpi.comnih.gov.

Table 2: Representative Adhesion Enhancement using Silane Coupling Agents

Substrate Adhesive/Sealant Silane Treatment Peel Strength Improvement Failure Mode
Aluminum Butyl Rubber 3-mercaptopropyltrimethoxysilane ~220% mdpi.comnih.gov Cohesive failure in rubber
Aluminum Liquid Silicone Rubber vinyltrimethoxysilane >190% researchgate.net Cohesive failure in rubber

Note: This table shows the efficacy of silane coupling agents in general to illustrate the principle of adhesion enhancement.

The unique reactivity of this compound makes it compatible with a wide range of inorganic substrates that possess surface hydroxyl groups, including glass, metals (which typically have a native oxide layer), and ceramics chemimpex.com. The silanization reaction effectively transforms these typically high-energy, hydrophilic surfaces into low-energy, hydrophobic surfaces.

For plastic or polymer substrates that may lack native hydroxyl groups, a pre-treatment step such as oxygen plasma or corona discharge is often employed up.ptresearchgate.net. This process generates reactive hydroxyl and other oxygen-containing species on the polymer surface, enabling it to subsequently react with this compound and undergo successful functionalization up.pt.

The primary goal of surface functionalization with this compound is to create materials with precisely controlled surface properties for specific applications chemimpex.com. The most significant change imparted by this process is the shift from a hydrophilic to a hydrophobic surface. By replacing polar surface hydroxyl groups with non-polar butyldimethylsilyl groups, the affinity for water is drastically reduced. This change can be quantified by measuring the water contact angle, which increases significantly after treatment. Beyond hydrophobicity, this surface modification can also improve chemical resistance and reduce the surface energy of the substrate chemimpex.comkoreascience.kr.

Table 3: Typical Surface Property Modification via Silanization

Substrate Surface Property Value Before Treatment Value After Silanization
Glass Slide Water Contact Angle ~30° >100° acs.org
Glass Surface Energy High Low koreascience.kr
Metal Oxide Adhesion to Polymer Low High researchgate.net

Note: Values are representative of changes seen with organosilane treatments analogous to this compound.

Role as a Coupling Agent in Composite Material Formulations

This compound is utilized as a silane coupling agent in the production of advanced composite materials. chemimpex.com Silane coupling agents are bifunctional molecules that act as a molecular bridge, effectively connecting inorganic fillers or reinforcements to an organic polymer matrix. nbinno.comshinetsusilicone-global.comnih.gov This chemical linkage is fundamental for the performance of the composite, as it facilitates the transfer of stress from the weaker polymer matrix to the stronger inorganic component. nbinno.com

The general mechanism involves the silane's hydrolyzable group (in this case, the chloro group) reacting with hydroxyl groups on the surface of the inorganic material, such as glass fibers or silica (B1680970) particles, to form stable covalent bonds. The butyl and dimethyl groups, being organofunctional, interact with the polymer matrix, creating a durable and stable interface between the two phases. shinetsusilicone-global.com

This improved adhesion leads to several benefits. It enhances the compatibility and dispersion of the inorganic filler within the polymer matrix, which results in a more homogeneous and robust composite structure. nbinno.comnbinno.com Furthermore, a tightly bound interface minimizes the ingress of moisture and other corrosive agents, which can degrade the material and compromise its long-term performance. nbinno.com The surface modification provided by the silane treatment is crucial for achieving these enhanced properties.

The integration of this compound into composite formulations leads to notable improvements in their mechanical and thermal properties. chemimpex.com The enhanced interfacial adhesion allows for efficient stress transfer, which directly translates to increased mechanical strength, including tensile, flexural, and impact strength. shinetsusilicone-global.comnbinno.com Without effective coupling, the interface becomes a point of weakness, leading to premature failure under mechanical load.

Table 1: Representative Impact of Silane Coupling Agents on Composite Properties

PropertyUn-treated Filler CompositeSilane-treated Filler CompositeImprovement
Tensile StrengthLowerHigherSignificant Increase
Flexural StrengthLowerHigherSignificant Increase
Moisture ResistanceLowerHigherEnhanced Durability
Thermal StabilityLowerHigherIncreased Service Temperature

This table provides a generalized representation of the effects of silane coupling agents on composite material properties.

Integration of this compound Derivatives in Specialty Chemical Production

Derivatives of chlorosilanes are pivotal in the synthesis of specialty chemicals and advanced polymers with unique functionalities. These reactions often leverage the reactivity of the silicon-chlorine bond to introduce organosilicon moieties into larger molecular structures, thereby imparting specific physical and chemical properties to the final product.

A notable application of chlorosilane derivatives is in the synthesis of ferrocene-containing polymers. For instance, 4-(ferrocenylbutyl)dimethylsilane is a key precursor that can be grafted onto polymer backbones. ntu.edu.tw The synthesis begins with the preparation of 4-chlorobutylferrocene, which then undergoes a Grignard reaction with magnesium metal. The resulting Grignard reagent is reacted with a chlorodimethylsilane (B94632) to produce 4-(ferrocenylbutyl)dimethylsilane. ntu.edu.twresearchgate.net

This ferrocene-containing silane is then grafted onto a polymer, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), through a hydrosilylation reaction, typically using a platinum catalyst. ntu.edu.twbohrium.com This process attaches the ferrocenylbutyl-dimethylsilane group to the side chains of the polymer. The resulting grafted polymer, known as Butacene, has applications as a burning-rate catalyst in composite solid propellants. ntu.edu.twresearchgate.net

The modification of polymers by grafting with derivatives like ferrocenylbutyl-dimethylsilane significantly alters their material properties. A thorough characterization is essential to understand these changes and to qualify the new materials for their intended applications.

The chemical structures of the synthesized compounds and the final grafted polymers are typically confirmed using a suite of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy. researchgate.netbohrium.com

The thermal characteristics of these modified polymers are investigated using thermogravimetric analysis (TGA), which provides information on the material's thermal stability and decomposition profile. ntu.edu.twresearchgate.netbohrium.com For example, TGA can determine the iron content in Butacene by measuring the residual mass after thermal decomposition. ntu.edu.tw Studies on poly(styrene-g-ferrocenyldimethylsilane) copolymers have shown them to be thermally stable up to approximately 300 °C. researchgate.net Rheological properties, such as viscosity, and other thermomechanical properties, like the glass transition temperature (Tg), are also determined to understand the flow behavior and operational temperature range of the modified polymeric systems. bohrium.com

Table 2: Characterization Techniques for Ferrocenyl-Silane Modified Polymers

Analysis TypeTechniqueInformation Obtained
Structural FT-IR SpectroscopyConfirmation of chemical functional groups
¹H & ¹³C NMR SpectroscopyDetailed molecular structure confirmation
Thermomechanical Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, material composition
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting and crystallization behavior
Rheological ViscometryFlow behavior and viscosity of the polymer

Spectroscopic and Advanced Analytical Characterization of Butyl Chloro Dimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of butyl(chloro)dimethylsilane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a complete picture of its molecular architecture can be assembled.

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, providing definitive information for structural assignment. For this compound, the spectra are consistent with its linear butyl chain attached to a dimethylsilyl chloride moiety.

¹H NMR: The proton NMR spectrum displays distinct signals for the protons of the butyl group and the methyl groups attached to the silicon atom. The butyl group's protons appear as multiplets due to spin-spin coupling, with chemical shifts progressively moving upfield further from the deshielding influence of the silicon atom. The two methyl groups on the silicon are chemically equivalent and thus appear as a single sharp singlet.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing separate resonances for each of the four unique carbon atoms in the butyl chain and a single resonance for the two equivalent methyl carbons attached to the silicon. The chemical shifts are influenced by the electronegativity of the adjacent silicon and chlorine atoms.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. The chemical shift of the ²⁹Si nucleus in this compound is highly indicative of the substituents on the silicon atom. The presence of one chlorine atom and three alkyl groups results in a characteristic chemical shift in the expected region for tetracoordinated silicon compounds. researchgate.netnih.gov Calculated ²⁹Si chemical shifts for similar alkylchlorosilanes, such as trimethylchlorosilane, are reported to be around 30.7 ppm. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on established chemical shift trends for organosilanes.

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H Si-CH₃~ 0.4 - 0.6Singlet
Si-CH₂-~ 0.8 - 1.0Triplet
-CH₂-CH₂-~ 1.3 - 1.5Multiplet
-CH₂-CH₃~ 1.2 - 1.4Multiplet
-CH₃~ 0.9Triplet
¹³C Si-CH₃~ 1 - 3
Si-CH₂-~ 18 - 20
-CH₂-CH₂-~ 26 - 28
-CH₂-CH₃~ 25 - 27
-CH₃~ 13 - 14
²⁹Si (CH₃)₂Si(Cl)C₄H₉~ 25 - 35

Beyond simple structural elucidation, advanced NMR techniques can probe the conformational dynamics of flexible molecules like this compound. The rotation around the Si-C and C-C single bonds leads to different spatial arrangements of the atoms (conformers).

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are particularly insightful. acs.orgnih.gov By lowering the temperature, the rate of interconversion between different conformers can be slowed down. If the temperature is low enough to be on the NMR timescale, separate signals for each conformer may be observed. acs.org From the analysis of the line shape changes or coalescence temperature of the signals, the energy barriers for these rotational processes can be calculated. acs.orgnih.gov For example, studies on sterically hindered organosilanes have successfully measured rotational barriers, finding that these barriers are often higher in the solid state than in solution due to packing forces in the crystal lattice. acs.orgnih.gov While specific DNMR data for this compound is not widely published, the principles derived from studies on analogous trialkyl(aryl)silanes are directly applicable. acs.orgnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the spectra are dominated by absorptions corresponding to the vibrations of its alkyl and silyl (B83357) moieties.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl and methyl groups.

Si-C stretching: The stretching vibration of the Si-C bonds typically appears in the fingerprint region of the spectrum. The Si-(CH₃)₂ group gives rise to characteristic bands.

Si-Cl stretching: A key feature is the Si-Cl stretching vibration, which is expected to appear as a strong band in the 450-600 cm⁻¹ range. researchgate.net This band is a clear indicator of the chloro-functionalization of the silane (B1218182).

CH₂ and CH₃ bending: Various bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene (B1212753) and methyl groups appear at lower frequencies, typically in the 1200-1470 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for organochlorosilanes.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity (IR)
C-H Asymmetric Stretch-CH₃, -CH₂-2955 - 2975Strong
C-H Symmetric Stretch-CH₃, -CH₂-2870 - 2890Medium-Strong
CH₃ Asymmetric DeformationSi-CH₃, C-CH₃~ 1410, ~1465Medium
CH₂ Scissoring-CH₂-~ 1460Medium
CH₃ Symmetric DeformationSi-CH₃~ 1250Strong
Si-C StretchSi-CH₃, Si-C₄H₉650 - 850Strong
Si-Cl StretchSi-Cl450 - 600Strong

Mass Spectrometry (GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. psu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (150.72 g/mol for C₆H₁₅ClSi). scbt.comsigmaaldrich.com However, due to the lability of the Si-C and Si-Cl bonds, the molecular ion may be of low abundance. The fragmentation pattern is highly informative:

Loss of a butyl radical ([M-57]⁺): A very common fragmentation pathway for butyl-substituted silanes is the cleavage of the Si-C(butyl) bond, resulting in a prominent peak corresponding to the [ClSi(CH₃)₂]⁺ fragment.

Loss of a methyl radical ([M-15]⁺): Cleavage of a Si-CH₃ bond leads to the [C₄H₉Si(CH₃)Cl]⁺ fragment.

Loss of HCl ([M-36]⁺): Rearrangement and elimination of hydrogen chloride can also occur.

Further fragmentation: The initial fragments can undergo further decomposition, leading to a series of smaller charged species.

GC analysis of chlorosilanes requires special handling due to their reactivity, particularly their sensitivity to moisture, which can lead to the formation of siloxanes and clog the analytical column. spectroscopyonline.comgcms.czresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormulaComments
150/152[C₆H₁₅ClSi]⁺C₆H₁₅ClSiMolecular ion (M⁺), showing isotopic pattern for Cl
135/137[C₅H₁₂ClSi]⁺C₅H₁₂ClSiLoss of a methyl radical (-CH₃)
93/95[C₂H₆ClSi]⁺C₂H₆ClSiLoss of a butyl radical (-C₄H₉)
77[C₃H₉Si]⁺C₃H₉SiLoss of Cl and C₃H₆
57[C₄H₉]⁺C₄H₉Butyl cation

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials. For this compound, TGA can determine its boiling point and decomposition temperature.

Under an inert atmosphere (e.g., nitrogen), a TGA thermogram of this compound would show an initial mass loss corresponding to its volatilization, as it is a relatively low-boiling liquid. At higher temperatures, chemical decomposition occurs. alphachemika.co The decomposition of organochlorosilanes can proceed through various pathways, potentially yielding volatile products and a solid residue. alphachemika.cowestliberty.edu The onset temperature of decomposition is a critical measure of the compound's thermal stability. rsc.org Studies on related polysilane materials show that the backbone structure and side chains significantly influence thermal stability and pyrolysis behavior. rsc.orgosti.govrsc.org While a specific TGA curve for the monomer is not commonly published, it is expected to be stable up to its boiling point, with decomposition occurring at significantly higher temperatures. The decomposition products under fire conditions can include carbon oxides, hydrogen chloride gas, and silicon oxides. cdhfinechemical.com

Differential Scanning Calorimetry (DSC) for Cure Kinetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. While DSC can be used to observe phase transitions like melting and boiling in the pure compound, it is particularly powerful for studying the chemical reactions of its derivatives, such as polymerization and curing. zendy.io

This compound itself does not undergo curing, but its derivatives, formed by replacing the chloro group with a reactive functional group (e.g., an acrylate, epoxy, or vinyl group), are important precursors for polymers and crosslinked materials. DSC is widely used to study the cure kinetics of such systems. zendy.io

Cure Exotherm: The polymerization or crosslinking reaction is typically an exothermic process, which is observed as a peak in the DSC heating scan. The area under this peak is proportional to the total heat of reaction (enthalpy), and the rate of heat evolution is proportional to the reaction rate.

Cure Kinetics: By performing DSC scans at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the curing reaction can be determined using models like the Kissinger or Ozawa methods. mdpi.com This information is crucial for optimizing industrial curing processes.

Glass Transition Temperature (Tg): DSC is also used to measure the glass transition temperature (Tg) of the resulting cured polymer. The Tg is a critical property that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The extent of cure has a direct impact on the final Tg of the material.

For instance, when silanes are used as coupling agents in epoxy resins, DSC can track the effect of the silane on the curing activation energy and the properties of the final thermoset. mdpi.com

Chromatographic Techniques (GC, HPLC) for Purity and Separation

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity of this compound and for the separation of its derivatives. The volatility and thermal stability of many organosilicon compounds make GC a particularly suitable method for their analysis. thermofishersci.in

Gas Chromatography (GC)

GC is widely employed for the quality control and purity assessment of chlorosilanes. For instance, commercial grades of tert-Butyl(chloro)dimethylsilane are routinely assayed by GC, with purities typically specified to be between 95.0% and 98.0% or higher. sdfine.comcdhfinechemical.comthermofisher.commerckmillipore.comsigmaaldrich.comfishersci.com The derivatization of molecules containing functional groups like hydroxyl or amine groups with silylating agents such as this compound renders them less polar, more volatile, and more thermally stable, which is advantageous for GC analysis. thermofishersci.in

In industrial processes, GC is critical for monitoring purification procedures. For example, in the purification of dimethylchlorosilane from low-boiling point mixtures, gas chromatography is used to determine the composition of various fractions obtained during extraction and distillation. google.com A typical GC method for this purpose might employ a DB-5 column with a Flame Ionization Detector (FID), using the peak area normalization method to quantify the components. google.com

Table 1: GC Purity Specifications for Commercial tert-Butyl(chloro)dimethylsilane

Parameter Limit/Value Reference
Minimum Assay (GC) ≥95.0% sigmaaldrich.com
Minimum Assay (GC) ≥96.0% thermofisher.com
Assay (GC, area%) ≥97.0 % (a/a) merckmillipore.com

High-Performance Liquid Chromatography (HPLC)

While GC is prevalent for volatile silanes, HPLC is a powerful technique for the separation of less volatile or thermally sensitive silane derivatives. The performance of HPLC separations is highly dependent on the stationary phase (the column packing). ksu.edu.sa Silica (B1680970) gel is a common packing material, and its properties, such as particle shape, pore size, and purity, significantly influence the chromatographic performance. silicycle.com For small molecules, a pore size of around 100 Å is often recommended. silicycle.com

The surface of the silica can be chemically modified to create "bonded-phase" packings. ksu.edu.sa For example, grafting a monofunctional alkylsilane reagent, like a chlorodimethylsilane (B94632), onto the silica surface creates a monomeric layer. silicycle.com To minimize unwanted interactions with residual silanol (B1196071) groups on the silica surface, a process called "endcapping" is employed, which involves treating the surface with a small, reactive silylating agent like trimethylchlorosilane. silicycle.com The optimization of separation for complex mixtures, such as capsinoids, can be achieved using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) combined with multivariate statistical methods. chemsrc.com

Electrochemical Characterization of Redox-Active Butyl-Silane Derivatives

The electrochemical properties of silane derivatives, especially those incorporating redox-active moieties like ferrocene, are of significant interest for applications in molecular electronics, sensors, and energy storage. nih.govscispace.com Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of these compounds. academie-sciences.fr

Ferrocene-based silane derivatives are model systems for such studies due to ferrocene's structural stability and its well-defined, reversible one-electron transfer process (Fc/Fc⁺). nih.gov The electrochemical behavior of newly synthesized ferrocenyl compounds, including derivatives of butyl-silane, has been studied by cyclic voltammetry. academie-sciences.frepa.gov For example, the study of bis(butylferrocenyl)dimethylsilane in an electrolyte solution of lithium perchlorate (B79767) in acetonitrile (B52724) (CH₃CN/0.1 M LiClO₄) reveals that the redox process is diffusion-limited. academie-sciences.fr This is evidenced by the linear relationship observed between the anodic and cathodic peak currents and the square root of the scan rate. academie-sciences.fr

The electrochemical response can be tuned by altering the substituents on the silane or the redox-active group. The introduction of electron-withdrawing groups can shift the oxidation potentials. researchgate.net The development of new organic materials for redox flow batteries often involves detailed fundamental studies of their electrochemical properties to determine parameters like electrochemical rate constants and diffusion coefficients. scispace.com

Table 2: Cyclic Voltammetry Data for a Redox-Active Ferrocenyl Silane Derivative

Compound Solvent/Electrolyte Scan Rate Range (V s⁻¹) Key Observation Reference
bis(butylferrocen)dimethylsilane CH₃CN/LiClO₄ 0.025 - 0.30 Redox process is diffusion-limited academie-sciences.fr
(4-chlorobutyl)ferrocene CH₃CN/0.100 M LiClO₄ 0.025 - 0.25 Anodic and cathodic peak currents increase with scan rate academie-sciences.fr

Recent research has also explored the use of silane oxidation as a practical counter-electrode process in electrochemical reductions, offering a metal-free and sustainable approach using inexpensive reagents. chemrxiv.org

Theoretical and Computational Chemistry Approaches to Butyl Chloro Dimethylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like Butyl(chloro)dimethylsilane. These methods, rooted in quantum mechanics, provide insights into various molecular properties and reaction mechanisms at the atomic and electronic levels.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the reaction mechanisms involving chlorosilanes. acs.org DFT calculations can elucidate the intricate details of chemical transformations, including the role of catalysts and the origins of selectivity. acs.org For instance, DFT has been employed to study the thermal rearrangement of chloromethylsilanes, revealing that the reaction proceeds through a double-three-membered-ring transition state where a chlorine atom migrates from carbon to silicon, and a hydrogen atom simultaneously moves from silicon to carbon. researchgate.net The energy barriers for these rearrangements have been calculated, providing quantitative insights into the reaction kinetics. researchgate.net

Furthermore, DFT calculations have been instrumental in understanding the mechanisms of metal-catalyzed C-H bond functionalization reactions of chlorosilanes. acs.org For example, in the iridium-catalyzed C(sp³)–H borylation of chlorosilanes, DFT has been used to map out the catalytic cycle and rationalize the role of the chlorosilyl group by calculating the bond dissociation energies of the C-H and Ir-C bonds. acs.org These computational studies have successfully reproduced experimental trends in reactivity. acs.org

The application of DFT extends to understanding the chemoselectivity of silylation reactions. By modeling the reaction between a Lewis base and a silyl (B83357) chloride, researchers can investigate the formation of highly reactive intermediates that facilitate the silylation of alcohols. uni-muenchen.de

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are crucial for understanding the three-dimensional structure and stability of molecules. For flexible molecules, computational methods like Monte Carlo conformational searches using force fields such as the Merck Molecular Force Field (MMFF) can identify low-energy conformations. acs.org This information is vital for predicting spectroscopic properties like NMR chemical shifts. acs.org In the structural determination of complex natural products, where multiple diastereomers are possible, comparing computationally predicted chemical shifts with experimental data can help identify the correct stereoisomer. acs.orgresearchgate.net

The protection of functional groups with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl), a related compound to this compound, can alter the molecular conformation. This change can be leveraged in stereochemical analysis using techniques like NMR-based conformational studies. For example, silylation of a hydroxyl group can rigidify a portion of the molecule, simplifying the analysis of its dynamic behavior.

Molecular Dynamics Simulations for Interfacial Interactions and Polymer Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions at interfaces and within larger systems like polymers. MD simulations can provide insights into how molecules like this compound interact with surfaces and influence the properties of polymer matrices. rsc.orgscbt.comresearchgate.net

For instance, MD simulations have been used to investigate the interactions of organosilane molecules with metal oxide surfaces, such as zinc oxide. researchgate.net These simulations can reveal details about the adsorption energies and the orientation of the molecules on the surface, which are crucial for understanding adhesion and surface modification processes. researchgate.net

Computational Prediction of Synthetic Pathways and Reaction Optimization for Derivatives

Computational chemistry plays a significant role in the design and optimization of synthetic pathways for chemical compounds and their derivatives. By modeling reaction conditions and predicting outcomes, chemists can identify efficient and novel routes to target molecules.

For example, computational methods can be used to predict the feasibility and selectivity of reactions involving chlorosilanes. DFT calculations, as mentioned earlier, can be used to study reaction mechanisms and predict energy barriers, helping to optimize reaction conditions such as temperature and catalyst choice. acs.orgresearchgate.net

In the field of de novo drug design, computational tools can generate novel molecular structures and predict their synthetic accessibility. nih.gov Software can be configured with databases of commercial reagents and reaction vectors to propose meaningful synthetic pathways for new molecules. nih.gov This approach has been applied to the design of inhibitors for biological targets like PARP1, where generated compounds were predicted to have specific biological activities and were subsequently synthesized. nih.gov

Furthermore, computational studies can provide insights into the reactivity of different functional groups, aiding in the design of selective chemical transformations. For instance, understanding the electronic properties and steric effects of silyl groups through computational analysis can guide the development of chemoselective silylation reactions. uni-muenchen.de

In Silico Modeling of Environmental Fate and Behavior

In silico modeling is an increasingly important tool for assessing the environmental fate and behavior of chemical compounds. These computational models can predict various physicochemical properties and environmental endpoints, helping to evaluate the potential risks associated with a substance. figshare.comrsc.org

For chlorosilanes, a key aspect of their environmental fate is their high reactivity with water. oecd.org Models can predict that chlorosilanes will hydrolyze rapidly in all environmental compartments, with half-lives expected to be less than a minute. oecd.org The hydrolysis products, such as silanols, will then distribute primarily to soil and water. oecd.org

Fugacity models, a type of environmental fate model, can be used to predict the distribution of chemicals in different environmental compartments (air, water, soil, sediment). oecd.org For the hydrolysis products of chlorosilanes, these models predict their distribution based on release scenarios. For example, if released to air, the model can predict the percentage that reacts and the distribution of the unreacted portion and its hydrolysis products. oecd.org

Quantitative Structure-Property Relationship (QSPR) models are another type of in silico tool used to predict physicochemical properties based on a molecule's structure. figshare.com These models can estimate properties such as the octanol-water partition coefficient (logP), water solubility, and bioconcentration factor (BCF). figshare.com For monomeric chlorosilanes, the estimated BCF is low, suggesting they are not expected to bioaccumulate. oecd.org

Environmental Fate, Behavior, and Safety Research Aspects of Butyl Chloro Dimethylsilane

Hydrolysis and Degradation in Aquatic and Terrestrial Environments

The environmental fate of Butyl(chloro)dimethylsilane, like other chlorosilanes, is largely dictated by its reaction with water. epa.gov In both aquatic and terrestrial environments, the presence of moisture leads to rapid hydrolysis. peptide.com This chemical reaction is a primary degradation pathway for this compound.

Chlorosilanes are known to react quickly with water, steam, or moisture, a process that results in the formation of hydrogen chloride (HCl) and corresponding silanols. epa.govoecd.org For monomeric chlorosilanes that are structurally similar, the hydrolysis half-life is estimated to be less than one minute. oecd.org The reaction of tert-Butyldimethylsilyl chloride, a closely related compound, with water is a well-documented process. wikipedia.org The ultimate hydrolysis products are silanols, which can then undergo further condensation to form siloxanes.

In aquatic environments, the rapid hydrolysis means that the parent compound is not expected to persist. fishersci.com The environmental effects are primarily associated with the hydrolysis products, particularly the transient localized decrease in pH due to the formation of hydrogen chloride. oecd.org The impact of this pH change depends heavily on the buffering capacity of the specific aquatic ecosystem. oecd.org

In terrestrial environments, this compound will decompose upon exposure to moist air or water. peptide.com Any release to the soil will be met with rapid hydrolysis due to ambient moisture, with the resulting hydrolysis products being the predominant substances.

Bioaccumulation Potential Studies of this compound and Its Metabolites

Due to its rapid hydrolysis, the bioaccumulation potential of this compound itself has not been experimentally measured. oecd.org Instead, assessments are based on its hydrolysis products and on computational models for the parent compound.

The estimated Bioconcentration Factor (BCF) for structurally similar monomeric chlorosilanes ranges from 4.3 L/kg to 8.8 L/kg, which indicates a low potential for bioaccumulation. oecd.org For the hydrolysis products, the estimated BCF is even lower, at 3.2 L/kg. oecd.org These values suggest that neither this compound nor its immediate metabolites are likely to accumulate in organisms. oecd.org The log octanol-water partition coefficient (log KOW) is a common indicator for bioaccumulation potential, but for substances that hydrolyze rapidly, direct measurement is not feasible. umweltbundesamt.de

Table 1: Estimated Bioaccumulation Potential

Substance Category Estimated BCF (L/kg wet-wt) Bioaccumulation Potential
Monomeric Chlorosilanes 4.3 - 8.8 Low

Data based on structurally similar chlorosilanes and their hydrolysis products. oecd.org

Assessment of Environmental Distribution and Persistence

The environmental distribution and persistence of this compound are intrinsically linked to its high reactivity with water. oecd.org The parent compound's persistence is considered unlikely due to its rapid degradation through hydrolysis. fishersci.com

Fugacity modeling (Level III) helps to predict the environmental compartments where the hydrolysis products are likely to be found. oecd.org When equal loading rates into air, soil, and water are assumed, the model predicts that the hydrolysis products will predominantly partition to soil (62.8% – 75.2%) and water (24.5% – 31.8%). oecd.org Negligible amounts are expected to be found in sediment and air. oecd.org If a more realistic scenario of 100% release to air is modeled, the hydrolysis products are still expected to distribute mainly to soil (85-88%) and water (9-11%). oecd.org

Given its rapid hydrolysis, this compound is not likely to be mobile in the environment in its original form. fishersci.com Any environmental presence will be transient and localized to the point of release, quickly converting to its hydrolysis products. oecd.org

Strategies for Responsible Handling and Waste Management in Research and Industry

Responsible management of this compound is crucial to ensure safety and minimize environmental release. gelest.comamazonaws.com Strategies focus on controlled handling procedures and appropriate disposal methods.

Handling and Storage:

Ventilation: Work should be conducted in a well-ventilated area, with local exhaust or general room ventilation to minimize exposure. peptide.comamazonaws.com

Personal Protective Equipment (PPE): Appropriate PPE, including chemical goggles or a face shield, and neoprene or nitrile rubber gloves, should be worn. peptide.comgelest.com Contaminated clothing should be washed before reuse. gelest.com

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as alkalis, oxidizing agents, water, and alcohols. peptide.comfishersci.comgelest.com The storage area should be away from heat, sparks, and open flames. peptide.com

Static Discharge: Measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers and receiving equipment, are necessary. peptide.comamazonaws.com Use of non-sparking tools is also recommended. gelest.comamazonaws.com

Waste Management:

Disposal: Disposal must be conducted in a safe manner, adhering to all local, regional, and national regulations. gelest.comamazonaws.com The material should be disposed of at a licensed waste disposal facility. gelest.comamazonaws.com

Spill Management: In case of a spill, the area should be evacuated. westliberty.edu Spills should be cleaned up promptly using an absorbent, non-combustible material and collected into a suitable, closed container for disposal. fishersci.comgelest.com It is critical to prevent the substance from entering drains or surface water. peptide.comfishersci.com Water should not be used on the spill itself, as it will react with the material. fishersci.com

Table 2: Compound Names Mentioned

Compound Name
This compound
tert-Butyldimethylsilyl chloride
Hydrogen chloride
Silanols
Siloxanes
Dichloro(dimethyl)silane
Trichloro(methyl)silane
Dimethylsilanol

Q & A

Basic Research Questions

Q. How can Butyl(chloro)dimethylsilane be structurally identified, and what key analytical techniques are recommended for verification?

  • Methodological Answer : Structural identification involves analyzing molecular formula (C₆H₁₅ClSi, CAS 18162-48-6), spectroscopic data (¹H/¹³C NMR, IR), and chromatographic purity assessment (GC or HPLC). Cross-referencing with databases like PubChem or ECHA ensures accuracy. For example, IR spectroscopy can confirm Si-Cl stretching vibrations (~480 cm⁻¹), while NMR resolves methyl and butyl group environments .

Q. What are the optimal conditions for synthesizing this compound, and how does halogen substitution affect its reactivity?

  • Methodological Answer : Synthesis typically involves reacting tert-butyldimethylsilanol with chlorinating agents (e.g., SOCl₂ or HCl). Halogen substitution (e.g., Cl → I via NaI in acetone) modifies reactivity for cross-coupling reactions. Kinetic studies show higher yields (85–90%) at 60–80°C under inert atmospheres, with rigorous moisture control to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use moisture-resistant gloves (nitrile) and anhydrous conditions due to its hydrolysis sensitivity. Work in fume hoods to avoid HCl vapor exposure. Storage under argon at <15°C prevents degradation. Emergency protocols include neutralizing spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in silylation reactions for functionalizing hydroxyl groups in complex molecules?

  • Methodological Answer : Silylation efficiency depends on steric bulk and solvent polarity. For example, in alcohol protection, catalytic imidazole in DMF enhances reaction rates. Kinetic studies suggest optimal molar ratios (1.2:1 silane:substrate) and reaction times (2–4 hr at 25°C). Post-reaction, quenching with methanol and purification via flash chromatography (hexane/ethyl acetate) isolates products .

Q. What strategies resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

  • Methodological Answer : Yield discrepancies often stem from trace moisture or competing side reactions. Systematic troubleshooting includes:

  • Conducting Karl Fischer titration to confirm solvent dryness.
  • Monitoring reaction progress via TLC or in-situ FTIR.
  • Comparing batch scalability (e.g., micro vs. macro reactors). For example, microfluidic systems improve mixing and reduce hydrolysis byproducts .

Q. How does this compound compare to analogous silanes (e.g., tert-Butyl(4-iodobutoxy)dimethylsilane) in cross-coupling reactions?

  • Methodological Answer : The Cl atom in this compound enables nucleophilic substitution, while iodine in its analog facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki coupling). Comparative studies show iodine derivatives achieve higher TON (turnover numbers) in aryl-aryl bond formation but require stricter temperature control (40–60°C) .

Q. What advanced analytical methods validate the purity and stability of this compound under long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with GC-MS track degradation products (e.g., silanol formation). Quantifying residual HCl via titration and using QNMR with deuterated solvents ensure batch consistency. Purity thresholds >98% are critical for reproducible organometallic syntheses .

Data Analysis and Ethical Considerations

Q. How should researchers address statistical variability in toxicity assays involving this compound derivatives?

  • Methodological Answer : Apply ANOVA or Tukey’s HSD test to differentiate assay variability (e.g., IC₅₀ values in antiviral studies). Replicate experiments (n ≥ 3) and use positive/negative controls (e.g., acyclovir for antiviral assays). Transparent reporting of outliers and confidence intervals is ethically mandatory .

Q. What ethical guidelines govern the use of this compound in biomedical research, particularly in virology studies?

  • Methodological Answer : Follow institutional biosafety committees (IBC) and NIH guidelines for in-vitro antiviral testing. Document compliance with ethical standards (e.g., non-use in live organisms per FDA regulations). Data must exclude unverified therapeutic claims to avoid misuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.